1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Overview
Description
The compound "1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole" is a derivative of the pyrrole molecule, which is a five-membered heterocyclic compound with a nitrogen atom. This particular derivative is characterized by the presence of an iodophenyl group at the first position and two methyl groups at the second and fifth positions of the pyrrole ring.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves regioselective methods to introduce substituents at specific positions on the pyrrole ring. A study describes a highly regioselective synthesis of 3,4-disubstituted 1H-pyrroles using the ipso-directing property of a trimethylsilyl group and subsequent palladium-catalyzed cross-coupling reactions . Although the target compound is not directly synthesized in this study, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be characterized using various spectroscopic techniques and X-ray diffraction analysis. For instance, the crystal structure of a related compound, 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, was determined by X-ray diffraction, revealing that the pyrrole and phenyl rings are mainly planar . This information can provide insights into the molecular structure of "1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole," as the presence of substituents can influence the planarity and overall geometry of the molecule.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, including polymerization and anion binding. For example, the polymerization of a pyrrole dianion with alkyldihalides has been reported, leading to the formation of new polymers . Additionally, nitrophenyl derivatives of pyrrole diamides have been shown to deprotonate in the presence of fluoride, resulting in a color change . These studies demonstrate the reactivity of pyrrole derivatives and suggest that "1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole" may also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be studied through experimental and computational methods. A study on a penta-substituted pyrrole derivative provided insights into its spectroscopic characteristics and corrosion inhibition properties . Another study focused on the energetics and molecular structure of 2,5-dimethyl-1-phenylpyrrole and its nitrophenyl analogue, determining thermochemical and thermodynamic properties10. These analyses are crucial for understanding the behavior of pyrrole derivatives in different environments and can be applied to "1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole."
Scientific Research Applications
Luminescent Polymers
Polymers containing pyrrole derivatives, such as the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit, have been synthesized and exhibit strong fluorescence and high quantum yield, making them applicable in the field of luminescent materials. These polymers are soluble in common organic solvents and show significant potential for optoelectronic applications due to their optical and electrochemical properties (Zhang & Tieke, 2008).
Antimicrobial Agents
Novel pyrrole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, exhibit good antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Hublikar et al., 2019).
Molecular Nanotechnology
In the field of molecular nanotechnology, the development of redox-responsive compounds, including tetrathiafulvalene (TTF) derivatives from pyrrole compounds, is of great interest. These materials, such as non-symmetric bispyrrolotetrathiafulvalene building blocks, play a crucial role in constructing redox-active materials with favorable properties for electronic applications (Neumann & Jeppesen, 2023).
Corrosion Inhibition
Pyrrole derivatives have been investigated as efficient organic inhibitors of carbon steel corrosion in hydrochloric acid medium. These compounds, including 1H-pyrrole-2,5-dione derivatives, show good inhibition efficiency, suggesting their application in protecting metals against corrosion (Zarrouk et al., 2015).
Organic Synthesis and Materials Science
The synthesis and characterization of pyrrole derivatives have led to applications in organic synthesis and materials science. For instance, the preparation of novel 2,5-diferrocenyl-1-phenyl-1H-pyrrole demonstrates its use in materials with electronically intercommunicating iron centers, which are important for the development of new materials with unique electronic properties (Hildebrandt, Schaarschmidt, & Lang, 2011).
Safety And Hazards
The safety and hazards of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole are not directly provided in the search results. However, the safety data sheets of similar compounds, 3-Iodophenyl isocyanate8 and 3-Iodophenyl isothiocyanate9, provide information on their hazards.
Future Directions
The future directions for the use or study of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole are not specified in the search results. However, there are references to the potential use of similar compounds in various fields10.
Please note that the information provided is based on the search results and may not be fully accurate or complete. For a comprehensive analysis, it is recommended to refer to scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
1-(3-iodophenyl)-2,5-dimethylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDZQDYFVQUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406333 | |
Record name | 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
CAS RN |
217314-37-9 | |
Record name | 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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